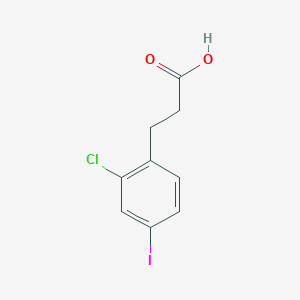
Benzenepropanoic acid, 2-chloro-4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 2-chloro-4-iodo-, is an organic compound with the molecular formula C9H8ClIO2 It is a derivative of benzenepropanoic acid, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-chloro-4-iodo-, typically involves the halogenation of benzenepropanoic acid derivatives. One common method is the iodination of 2-chloro-benzenepropanoic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of Benzenepropanoic acid, 2-chloro-4-iodo-, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 2-chloro-4-iodo-, undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenepropanoic acids, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
Benzenepropanoic acid, 2-chloro-4-iodo-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2-chloro-4-iodo-, involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds or ionic interactions. These interactions can influence the compound’s reactivity and biological activity, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 4-chloro-2-iodo-
- Benzenepropanoic acid, 2-bromo-4-iodo-
- Benzenepropanoic acid, 2-chloro-4-bromo-
Uniqueness
Benzenepropanoic acid, 2-chloro-4-iodo-, is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring This arrangement can lead to distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C9H8ClIO2 |
|---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
3-(2-chloro-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClIO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
QBYVCNGGWYTVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















